(Methylthio)acetonitrile
Overview
Description
(Methylthio)acetonitrile is a chemical compound that is part of various synthetic pathways in organic chemistry. It is characterized by the presence of a methylthio group attached to an acetonitrile moiety. This structure makes it a versatile intermediate in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of compounds related to (methylthio)acetonitrile can be achieved through different methods. For instance, the electrolytic reduction of 1-methylsulphinyl-1-methylthio-2-phenylethene in acetonitrile leads to the formation of (E)-1-methylthio-2-phenylethene, which is a related compound, in good yields. This process involves selective cleavage of one carbon-sulphur bond and is facilitated by the presence of proton donors such as phenol and benzoic acid . Additionally, symmetric ethenyldithiophenes, which are important intermediates for the synthesis of photochromic materials and organic conductors, can be synthesized from 3-methylthiophenylphosphonium salts in acetonitrile using a strong base. This homocoupling reaction is promoted by the presence of polar aprotic solvents and is faster than a Wittig reaction with aromatic ketones in acetonitrile .
Molecular Structure Analysis
The molecular structure of (methylthio)acetonitrile derivatives can be complex, as seen in the formation of N-coordination complexes with metals such as Os and Re. These complexes are formed when acetonitrile reacts with metal atoms, leading to primarily N-coordination complexes (M←NCCH3). The stability of these complexes relative to nitrile π-complexes is noteworthy, and the reactions with small alkanes and halomethanes produce exclusively methylidyne complexes (HC≡MH2X) .
Chemical Reactions Analysis
The reactivity of (methylthio)acetonitrile derivatives can be explored through the generation and reactions of carbanions from dialkylamino (methylthio) acetonitriles. These carbanions can react with alkyl halides or electrophilic alkenes to yield unstable products, which can be further transformed into amides or acids. Additionally, reactions with compounds such as ethyl maleinate or ω-nitrostyrene result in products of aliphatic vicarious nucleophilic substitution, while reactions with 1-nitronaphthalene lead to products of aromatic vicarious nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of (methylthio)acetonitrile and its derivatives are influenced by their molecular structure and the nature of their substituents. The electrolytic and photolytic behavior of these compounds, as well as their reactivity with bases and electrophiles, are indicative of their properties. For example, the electrolytic reduction of 1-methylsulphinyl-1-methylthio-2-phenylethene and the photolysis of metal complexes in acetonitrile demonstrate the chemical behavior of these compounds under different conditions . The homocoupling reactions and the generation of carbanions from dialkylamino (methylthio) acetonitriles further illustrate the chemical properties and reactivity of these molecules .
Scientific Research Applications
1. Chromatographic Analysis and Solvent Interactions
(Methylthio)acetonitrile is a component involved in chromatographic processes and solvent interactions. Research highlights its role in affecting the pH of buffered high-performance liquid chromatography (HPLC) mobile phases, which are crucial for the separation and analysis of different compounds. The presence of acetonitrile in mobile phases can significantly alter the pH, influencing the degree of ionization and chromatographic retention of analytes. This understanding aids in predicting the behavior of various compounds during the chromatographic process (Subirats, Rosés, & Bosch, 2007).
2. Quality Control in Pharmaceutical Analysis
In the pharmaceutical industry, (Methylthio)acetonitrile is used as a solvent in the quality control and monitoring of various drugs. The compound plays a crucial role in the high-performance liquid chromatography (HPLC) analysis, particularly in the evaluation of drugs like atorvastatin. The solvent properties of acetonitrile are instrumental in ensuring the accuracy and reliability of pharmaceutical quality control measures, which are fundamental in providing quality medicines to the population (Kogawa, Pires, & Salgado, 2019).
3. Understanding Brain Disorders Through Redox Imbalance
Research has identified the role of redox imbalance in various brain disorders, and compounds like (Methylthio)acetonitrile might be implicated in these biochemical pathways. Glutathione (GSH), an antioxidant, is involved in maintaining redox balance, and its depletion is associated with pathologies in brain disorders such as autism, schizophrenia, and Alzheimer's disease. Understanding the role of such compounds in the GSH redox balance could lead to potential therapeutic interventions for these neurological conditions (Gu, Chauhan, & Chauhan, 2015).
4. Methanogenic Pathways and Environmental Implications
(Methylthio)acetonitrile may be involved in methanogenic pathways, which are crucial in understanding environmental and ecological dynamics. Research into the isotopic signatures of compounds like acetonitrile can help in quantifying methanogenic pathways, contributing to our understanding of methane production and its environmental impact, including climate change and energy resources (Conrad, 2005).
Safety And Hazards
properties
IUPAC Name |
2-methylsulfanylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS/c1-5-3-2-4/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGDBVSVFSVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188623 | |
Record name | Methylthioacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylthio)acetonitrile | |
CAS RN |
35120-10-6 | |
Record name | 2-(Methylthio)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35120-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylthioacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035120106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35120-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylthioacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylthioacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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